molecular formula C12H22O11 B3157567 A-Lactulose CAS No. 85026-53-5

A-Lactulose

Cat. No. B3157567
CAS RN: 85026-53-5
M. Wt: 342.3 g/mol
InChI Key: NBGXQZRRLOGAJF-WJONTELPSA-N
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Description

Lactulose is a synthetic disaccharide derivative of lactose . It is used to treat chronic constipation and portal systemic encephalopathy . It is administered orally for constipation, and either orally or rectally for hepatic encephalopathy . It generally begins working after 8–12 hours, but may take up to 2 days to improve constipation .


Synthesis Analysis

Lactulose is produced from lactose by isomerisation in alkaline medium or during heat treatment of milk . Most lactulose is produced by chemical synthesis by means of the Lobry de Bruyn-Alberda van Ekenstein arrangement, where the glucose residue in lactose is isomerized into fructose .


Molecular Structure Analysis

Lactulose is a reducing disaccharide, composed of two monosaccharides glucose and galactose, linked by a β1 → 4 glycosidic bond . Its molecular formula is C12H22O11 .


Chemical Reactions Analysis

One such reaction is the isomerization of lactose into lactulose, caused by conversion of the glucose moiety into fructose . Lactulose stimulates the growth of bifidobacteria, for which reason they are referred to as bifidogenic factors in nutrition .


Physical And Chemical Properties Analysis

Lactulose is a disaccharide derivative of lactose . It is a reducing disaccharide, composed of two monosaccharides glucose and galactose, linked by a β1 → 4 glycosidic bond . Its molecular formula is C12H22O11 .

Scientific Research Applications

Prebiotic Effects and Gut Health

  • A-Lactulose is known for its prebiotic properties, promoting the growth of health-beneficial bacteria like bifidobacteria and lactobacilli in the gastrointestinal tract. This action inhibits the growth of pathogenic bacteria such as Salmonella, and is useful in treating conditions like constipation and hepatic encephalopathy (Panesar & Kumari, 2011). Additionally, lactulose has been shown to modulate the composition and diversity of the gut microbiome, suggesting potential health benefits beyond its traditional uses (Chae, Pajarillo, Park, & Kang, 2015).

Medical Applications

  • In the medical field, lactulose has shown efficacy in the treatment of conditions like inflammatory bowel disease, by promoting anti-inflammatory effects and increasing beneficial gut bacteria levels (Camuesco et al., 2005). It also has been found to possess antioxidant properties, potentially aiding in the prevention of ischemic stroke (Chen, Zhai, Kang, & Sun, 2012).

Technological Applications

  • Technologically, lactulose is employed in the production of functional foods. It can be added to various foods, including yogurts, to enhance their prebiotic content and health benefits (Schumann, 2002). The synthesis of lactulose-derived oligosaccharides also opens new avenues for developing novel prebiotic ingredients (Olano & Corzo, 2009).

Impact on Cognitive Functions

  • Recent studies suggest that lactulose could have therapeutic potential in neurological conditions such as Alzheimer's disease. Its prebiotic effects may extend to the modulation of gut microbiota, influencing cognitive functions (Lee et al., 2021).

Mechanism of Action

Lactulose is broken down primarily to lactic acid by the action of colonic bacteria, which results in an increase in osmotic pressure and slight acidification of the colonic contents . This in turn causes an increase in stool water content and softens the stool .

Future Directions

Lactulose can be taken for as long as your constipation lasts, or for as long as your doctor has recommended . For more severe constipation, and if you’re taking lactulose for hepatic encephalopathy, your doctor may recommend that you take it for many months .

properties

IUPAC Name

(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGXQZRRLOGAJF-WJONTELPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260218
Record name 4-O-β-D-Galactopyranosyl-α-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A-Lactulose

CAS RN

85026-53-5
Record name 4-O-β-D-Galactopyranosyl-α-D-fructopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85026-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-O-β-D-Galactopyranosyl-α-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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